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Compound of Interest

4,5-Difluoro-2-
Compound Name:
methoxybenzaldehyde

Cat. No.: B136473

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for 4,5-Difluoro-
2-methoxybenzaldehyde (CsHeF202), a key intermediate in pharmaceutical and agrochemical
research. This document is intended for researchers, scientists, and professionals in drug
development, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared
(IR), and mass spectrometry (MS) data. While experimental data for this specific molecule is
not publicly available, this guide presents predicted spectral data based on established
principles and analysis of structurally similar compounds.

Molecular Structure and Properties

4,5-Difluoro-2-methoxybenzaldehyde possesses a molecular weight of 172.13 g/mol and an
exact mass of 172.03358575 Da.[1] The strategic placement of two fluorine atoms, a methoxy
group, and an aldehyde group on the benzene ring results in a unique electronic environment,
which is reflected in its spectral characteristics.

Molecular Structure Diagram

Caption: Molecular structure of 4,5-Difluoro-2-methoxybenzaldehyde.

Predicted Spectral Data
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The following tables summarize the predicted spectral data for 4,5-Difluoro-2-

methoxybenzaldehyde. These predictions are derived from the analysis of substituent effects

on benzaldehyde and related fluorinated aromatic compounds.

'H NMR (Proton Nuclear Magnetic Resonance) Data

(Predicted)

Solvent: CDCls, Reference: TMS (6 0.00 ppm)

Chemical Shift (6,

Multiplicity Integration Assignment
ppm)
~10.3 S 1H -CHO
~7.5 d 1H Ar-H (H-6)
~7.2 d 1H Ar-H (H-3)
~3.9 S 3H -OCHs

Note: The aromatic protons will likely exhibit splitting due to fluorine-proton coupling (J-

coupling), resulting in doublets or doublet of doublets.

13C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

(Predicted)

Solvent: CDCIz
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Chemical Shift (6, ppm)

Assignment

~188 C=0 (Aldehyde)
~160 (d) C-2 (Ar-C-OCHs)
~150 (dd) C-4/C-5 (Ar-C-F)
~148 (dd) C-5/C-4 (Ar-C-F)
~125 (d) C-1 (Ar-C-CHO)
~118 (d) C-6 (Ar-CH)
~105 (d) C-3 (Ar-CH)

~56 -OCHs

Note: Carbon signals for the fluorinated positions will appear as doublets or doublets of

doublets due to carbon-fluorine coupling.

IR (Infrared) Spectroscopy Data (Predicted)

Wavenumber (cm—?) Intensity Assignment

~2900-3000 Medium Aromatic C-H Stretch

2850, ~2750 Medium Aldehyde C-H Stretch (Fermi
doublet)

~1700 Strong C=0 Stretch (Aldehyde)

~1600, ~1480 Medium-Strong Aromatic C=C Stretch

~1250 Strong Aryl-O Stretch (Asymmetric)

~1100-1200 Strong C-F Stretch

~1020 Medium Aryl-O Stretch (Symmetric)

MS (Mass Spectrometry) Data (Predicted)
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miz Interpretation

172 [M]* (Molecular lon)
171 [M-H]*

143 [M-CHOJ*

128 [M-CHO-CHs]*

115 [M-C2Hs0]*

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for aromatic
aldehydes like 4,5-Difluoro-2-methoxybenzaldehyde.

NMR Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a
deuterated solvent (e.g., CDCIs) in a clean NMR tube. Add a small amount of
tetramethylsilane (TMS) as an internal standard (6 0.00 ppm).

» Data Acquisition: Acquire *H and 3C NMR spectra on a 400 MHz or higher field
spectrometer. For *H NMR, typical parameters include a 30° pulse angle, an acquisition time
of 2-4 seconds, and a relaxation delay of 1-2 seconds. For 33C NMR, a proton-decoupled

sequence is used to simplify the spectrum.

o Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier
transform. The resulting spectra are then phased, baseline-corrected, and referenced to the

internal standard.

IR Spectroscopy

o Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total
Reflectance (ATR) can be used. For the KBr method, a small amount of the sample is
ground with dry KBr and pressed into a thin pellet. For ATR, a small amount of the sample is
placed directly on the ATR crystal.
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Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)
spectrometer, typically in the range of 4000-400 cm~1. A background spectrum is recorded
first and automatically subtracted from the sample spectrum.

Data Analysis: The resulting spectrum is analyzed for the presence of characteristic
absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry

Sample Introduction: The sample can be introduced into the mass spectrometer via direct
infusion or through a chromatographic method such as Gas Chromatography (GC-MS) or
Liquid Chromatography (LC-MS).

lonization: Electron lonization (El) is a common method for volatile compounds like
benzaldehydes. Electrospray lonization (ESI) can be used for LC-MS.

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass
analyzer (e.g., quadrupole, time-of-flight).

Data Analysis: The resulting mass spectrum shows the relative abundance of different ions.
The molecular ion peak confirms the molecular weight, and the fragmentation pattern
provides structural information.

Workflow for Spectral Analysis

The following diagram illustrates a typical workflow for the spectral analysis of an organic

compound.

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b136473?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

General Workflow for Spectral Analysis
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Caption: A generalized workflow for the spectral analysis of an organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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spectral-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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